(Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tetracos-15-enamide
(Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tetracos-15-enamide
N-(15Z)-tetracosenoylsphingosine is an N-tetracosenoylsphingosine in which the double bond in the ceramide acyl group is located at position 15 (the Z-geoisomer. It has a role as a mouse metabolite. It is a N-tetracosenoylsphingosine and a Cer(d42:2). It is functionally related to a (15Z)-tetracosenoic acid.
Cer(d18:1/24:1(15Z)) is a natural product found in Bos taurus and Trypanosoma brucei with data available.
Cer(d18:1/24:1(15Z)) is a natural product found in Bos taurus and Trypanosoma brucei with data available.
Brand Name:
Vulcanchem
CAS No.:
54164-50-0
VCID:
VC20780703
InChI:
InChI=1S/C42H81NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(46)43-40(39-44)41(45)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h17-18,35,37,40-41,44-45H,3-16,19-34,36,38-39H2,1-2H3,(H,43,46)/b18-17-,37-35+/t40-,41+/m0/s1
SMILES:
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O
Molecular Formula:
C42H81NO3
Molecular Weight:
648.1 g/mol
(Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tetracos-15-enamide
CAS No.: 54164-50-0
Cat. No.: VC20780703
Molecular Formula: C42H81NO3
Molecular Weight: 648.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | N-(15Z)-tetracosenoylsphingosine is an N-tetracosenoylsphingosine in which the double bond in the ceramide acyl group is located at position 15 (the Z-geoisomer. It has a role as a mouse metabolite. It is a N-tetracosenoylsphingosine and a Cer(d42:2). It is functionally related to a (15Z)-tetracosenoic acid. Cer(d18:1/24:1(15Z)) is a natural product found in Bos taurus and Trypanosoma brucei with data available. |
|---|---|
| CAS No. | 54164-50-0 |
| Molecular Formula | C42H81NO3 |
| Molecular Weight | 648.1 g/mol |
| IUPAC Name | (Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tetracos-15-enamide |
| Standard InChI | InChI=1S/C42H81NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(46)43-40(39-44)41(45)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h17-18,35,37,40-41,44-45H,3-16,19-34,36,38-39H2,1-2H3,(H,43,46)/b18-17-,37-35+/t40-,41+/m0/s1 |
| Standard InChI Key | VJSBNBBOSZJDKB-KPEYJIHVSA-N |
| Isomeric SMILES | CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC)O |
| SMILES | CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O |
| Canonical SMILES | CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O |
| Appearance | Unit:5 mgSolvent:nonePurity:98+%Physical solid |
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